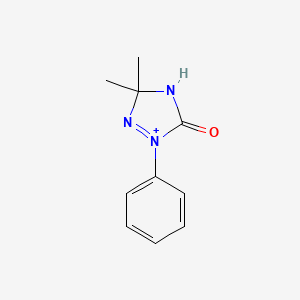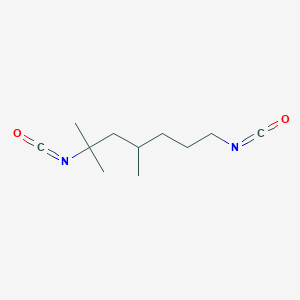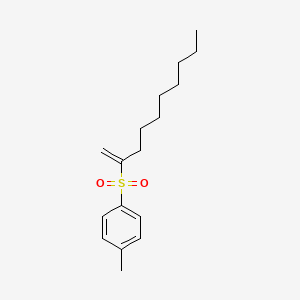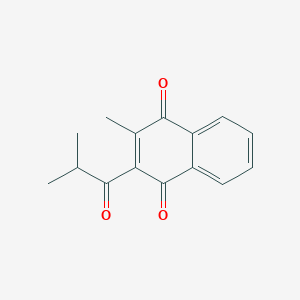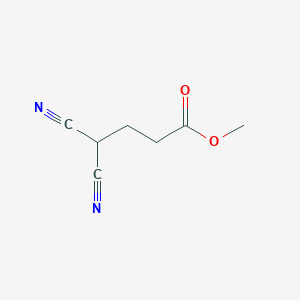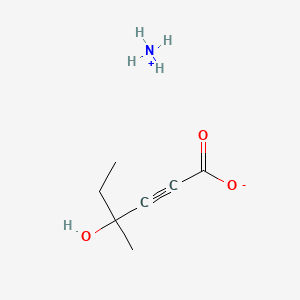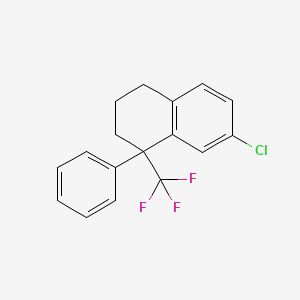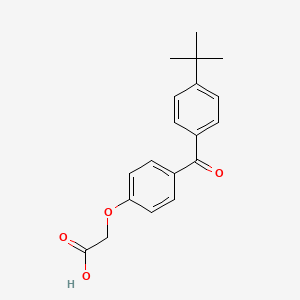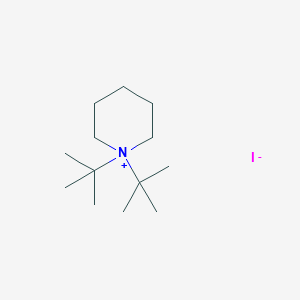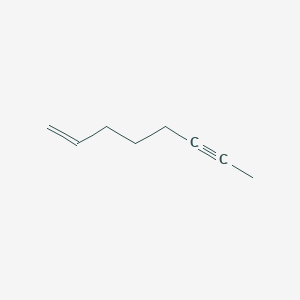![molecular formula C14H12N4S B14322310 2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole CAS No. 104070-56-6](/img/structure/B14322310.png)
2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole is an organic compound that features a biphenyl group attached to a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole typically involves the reaction of 2-([1,1’-Biphenyl]-2-yl)-1,3,4-thiadiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso or nitro derivative, while reduction can produce an amine derivative. Substitution reactions can lead to a variety of functionalized thiadiazole compounds.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The biphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-([1,1’-Biphenyl]-2-yl)-1,3,4-thiadiazole: Lacks the hydrazinyl group, which may reduce its biological activity.
2-Phenyl-5-hydrazinyl-1,3,4-thiadiazole: Similar structure but with a single phenyl ring, potentially affecting its chemical properties and reactivity.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole is unique due to the presence of both the biphenyl and hydrazinyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
104070-56-6 |
|---|---|
Fórmula molecular |
C14H12N4S |
Peso molecular |
268.34 g/mol |
Nombre IUPAC |
[5-(2-phenylphenyl)-1,3,4-thiadiazol-2-yl]hydrazine |
InChI |
InChI=1S/C14H12N4S/c15-16-14-18-17-13(19-14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18) |
Clave InChI |
PYCFZERBYCWNBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NN=C(S3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




